2-({4-Allyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-1-(4-bromophenyl)ethanone
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Overview
Description
2-({4-Allyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-1-(4-bromophenyl)ethanone is a complex organic compound with a molecular formula of C21H20BrN3O3S. This compound is notable for its unique structure, which includes a triazole ring, a bromophenyl group, and a methoxyphenoxy moiety. It is used in various scientific research applications due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-Allyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-1-(4-bromophenyl)ethanone typically involves multiple steps. One common method includes the following steps:
Formation of the Triazole Ring: This step involves the reaction of an appropriate hydrazine derivative with an allyl isothiocyanate to form the triazole ring.
Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group is introduced through a nucleophilic substitution reaction using a suitable phenol derivative.
Attachment of the Bromophenyl Group: The bromophenyl group is attached via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-({4-Allyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-1-(4-bromophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({4-Allyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-1-(4-bromophenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its triazole moiety, which is known for its biological activity.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-({4-Allyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-1-(4-bromophenyl)ethanone involves its interaction with specific molecular targets. The triazole ring is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to antimicrobial or antifungal effects.
Comparison with Similar Compounds
Similar Compounds
- **2-({4-Allyl-5-[(2-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-1-(4-methoxyphenyl)ethanone
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-({4-Allyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-1-(4-bromophenyl)ethanone is unique due to its combination of a triazole ring, a bromophenyl group, and a methoxyphenoxy moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the bromophenyl group can enhance its antimicrobial activity compared to other derivatives.
Properties
CAS No. |
618441-21-7 |
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Molecular Formula |
C21H20BrN3O3S |
Molecular Weight |
474.4 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-[[5-[(4-methoxyphenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C21H20BrN3O3S/c1-3-12-25-20(13-28-18-10-8-17(27-2)9-11-18)23-24-21(25)29-14-19(26)15-4-6-16(22)7-5-15/h3-11H,1,12-14H2,2H3 |
InChI Key |
ILDBZPXLPSOTDB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NN=C(N2CC=C)SCC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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